N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride
Description
N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a methylphenyl group, and a methanesulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-10-5-2-3-6-11(10)9-16(14,15)13-8-4-7-12;/h2-3,5-6,13H,4,7-9,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQEUDBSLLLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methylphenylmethanesulfonyl chloride with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride exerts its effects involves interactions with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(3-aminopropyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(3-aminopropyl)-1-(2-bromophenyl)methanesulfonamide
Uniqueness
N-(3-aminopropyl)-1-(2-methylphenyl)methanesulfonamide;hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
